![molecular formula C15H10FNO B14745158 Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- CAS No. 1493-41-0](/img/structure/B14745158.png)
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical applications. The presence of the 4-fluorophenyl group enhances its chemical reactivity and potential for various applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-, the synthetic route may involve the reaction of 2-aminophenol with 4-fluorocinnamaldehyde under acidic or basic conditions. Catalysts such as zinc triflate in ethanol at reflux temperature can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs high-yielding and cost-effective methods. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydroxide or other bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzoxazole.
Substitution: Halogenated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a fluorescent probe in analytical chemistry.
Wirkmechanismus
The mechanism of action of benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- involves its interaction with various molecular targets. The compound can form π-π stacking interactions with aromatic residues in proteins and engage in hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound without the 4-fluorophenyl group.
2-(4-Butylphenyl)benzoxazole: A derivative with a butyl group instead of a fluorophenyl group.
2-(4-Methylphenyl)benzoxazole: A derivative with a methyl group.
Uniqueness
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- is unique due to the presence of the 4-fluorophenyl group, which enhances its chemical reactivity and potential for biological activity. This fluorine substitution can significantly alter the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
1493-41-0 |
|---|---|
Molekularformel |
C15H10FNO |
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
2-[2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H10FNO/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H |
InChI-Schlüssel |
SXCDZRRNQFULCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


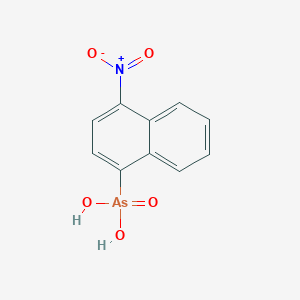

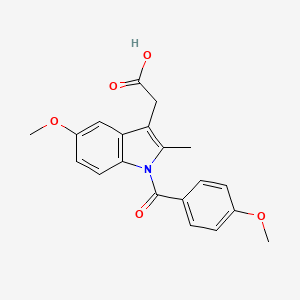
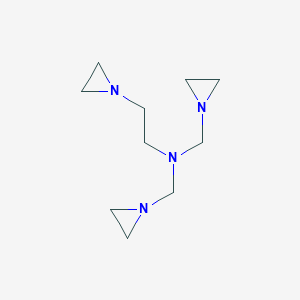
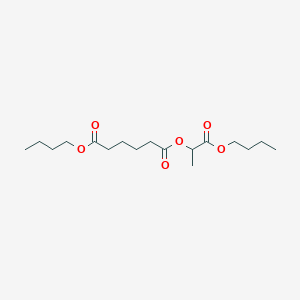
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)

![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)


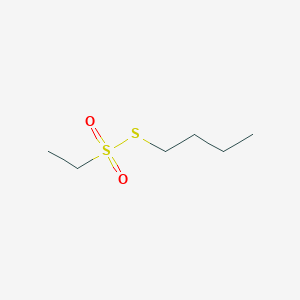
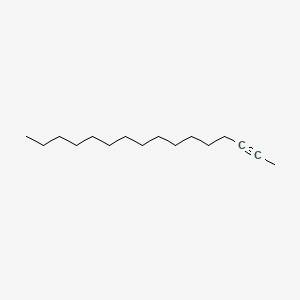
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)
